molecular formula C12H12N2O2S B1484378 Ethyl 6-[(thiophen-2-yl)methyl]pyrimidine-4-carboxylate CAS No. 2098138-40-8

Ethyl 6-[(thiophen-2-yl)methyl]pyrimidine-4-carboxylate

Cat. No.: B1484378
CAS No.: 2098138-40-8
M. Wt: 248.3 g/mol
InChI Key: YNAUDIUTDNRILB-UHFFFAOYSA-N
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Description

Ethyl 6-[(thiophen-2-yl)methyl]pyrimidine-4-carboxylate is a chemical compound belonging to the class of thiophene derivatives. Thiophene is a heterocyclic aromatic compound, and its derivatives are known for their diverse biological activities and applications in medicinal chemistry, material science, and industrial processes.

Synthetic Routes and Reaction Conditions:

  • Gewald Synthesis: This method involves the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate to form 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide. This intermediate can be further reacted to synthesize various heterocyclic derivatives, including pyrimidine derivatives.

  • Microwave-Induced Condensation: This method involves the reaction of 2-thiopheneethylamine with iminodiacetic acid under microwave irradiation to form piperazine-2,6-dione derivatives.

Industrial Production Methods: Industrial production of thiophene derivatives often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are commonly employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: Thiophene derivatives can undergo oxidation reactions to form sulfoxides and sulfones.

  • Reduction: Reduction reactions can convert thiophene derivatives to their corresponding saturated analogs.

  • Substitution: Thiophene derivatives can participate in electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and ozone are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are employed.

  • Substitution: Electrophilic substitution reactions often use Lewis acids like aluminum chloride (AlCl3), while nucleophilic substitutions may involve strong nucleophiles such as sodium hydride (NaH).

Major Products Formed:

  • Oxidation: Sulfoxides and sulfones.

  • Reduction: Saturated thiophene derivatives.

  • Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Ethyl 6-[(thiophen-2-yl)methyl]pyrimidine-4-carboxylate has several scientific research applications:

  • Medicinal Chemistry: Thiophene derivatives are explored for their potential therapeutic properties, including antimicrobial, antioxidant, anticancer, and anti-inflammatory activities.

  • Material Science: These compounds are used in the development of advanced materials with unique electronic and optical properties.

  • Industrial Applications: Thiophene derivatives are employed in the synthesis of dyes, pesticides, and other industrial chemicals.

Comparison with Similar Compounds

  • 2-Thiopheneethylamine

  • Substituted Thiophenes (e.g., 2-methylthiophene, 3-methylthiophene)

  • Thiophene-2-carboxylic acid derivatives

  • Thiophene-2-carboxamide derivatives

This comprehensive overview highlights the significance of Ethyl 6-[(thiophen-2-yl)methyl]pyrimidine-4-carboxylate in scientific research and industrial applications. Its unique structure and diverse reactivity make it a valuable compound in various fields.

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Properties

IUPAC Name

ethyl 6-(thiophen-2-ylmethyl)pyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-2-16-12(15)11-7-9(13-8-14-11)6-10-4-3-5-17-10/h3-5,7-8H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNAUDIUTDNRILB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=NC(=C1)CC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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